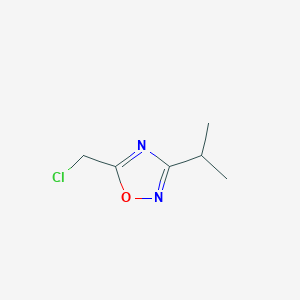
5-溴-1H-吲哚-2-甲醛
描述
5-bromo-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子间相互作用和结构分析
5-溴-1H-吲哚-2-甲醛已被研究其在晶体结构中的分子间相互作用。该化合物在其分子表面展示了几个短的分子间连接。已经使用Hirshfeld表面分析和2D指纹图绘制来评估原子间相互作用的百分比。这项研究有助于理解这类化合物的分子几何和电子光谱,这在材料科学和制药领域至关重要(Barakat et al., 2017)。
分子配对和结构表征
对5-溴-1H-吲哚-3-甲醛-3-甲氧基苯甲酰肼酮,一种密切相关的化合物的研究表明,其分子通过氨基羰基氢键配对,并连接成带状结构。这为这类化合物的分子结构提供了见解,这对于新材料和药物的开发至关重要(Ali et al., 2005)。
合成和在药物开发中的应用
5-溴-1H-吲哚-2-甲醛已被用于合成具有潜在抗惊厥和抗微生物活性的新吲哚衍生物。这类研究对于新药物的开发和理解这些化合物的结构活性关系至关重要(Gautam et al., 2021)。
抗菌活性
已合成5-溴-1H-吲哚-2-甲醛衍生物并评估其抗菌活性。这类研究对于寻找新的抗菌剂尤其在抗生素耐药性增加的背景下具有重要意义(Carrasco et al., 2020)。
安全和危害
未来方向
While specific future directions for 5-bromo-1H-indole-2-carbaldehyde are not mentioned in the available resources, the wide range of biological activities exhibited by indole derivatives suggests that they have significant potential for further exploration and development in the field of medicinal chemistry .
作用机制
Target of Action
5-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment .
Mode of Action
The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways and their downstream effects are diverse due to the broad-spectrum biological activities of indole derivatives . For example, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific biological activity. For instance, some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
生化分析
Biochemical Properties
5-bromo-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, facilitating the study of protein structure and function. Additionally, 5-bromo-1H-indole-2-carbaldehyde can act as a substrate or inhibitor for specific enzymes, influencing their activity and providing insights into enzyme mechanisms .
Cellular Effects
The effects of 5-bromo-1H-indole-2-carbaldehyde on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-bromo-1H-indole-2-carbaldehyde, have been studied for their anti-inflammatory and antimicrobial properties . These compounds can modulate signaling pathways involved in inflammation and immune responses, thereby affecting gene expression and cellular functions. Furthermore, 5-bromo-1H-indole-2-carbaldehyde may impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, 5-bromo-1H-indole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, 5-bromo-1H-indole-2-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-bromo-1H-indole-2-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 5-bromo-1H-indole-2-carbaldehyde vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as anti-inflammatory and antimicrobial activities . Higher doses may lead to toxic or adverse effects. For instance, high doses of 5-bromo-1H-indole-2-carbaldehyde have been associated with cytotoxicity and organ damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
5-bromo-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body .
Transport and Distribution
The transport and distribution of 5-bromo-1H-indole-2-carbaldehyde within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cells .
Subcellular Localization
5-bromo-1H-indole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes and signaling pathways .
属性
IUPAC Name |
5-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABANPJKXPUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542866 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-50-4 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




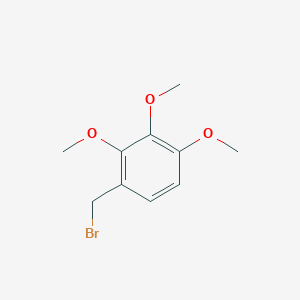
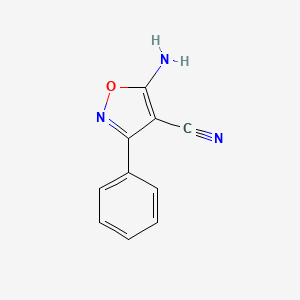

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

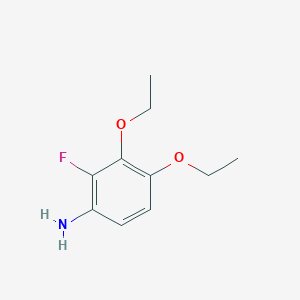
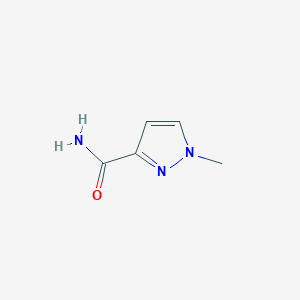

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)


